N-[4-(2-Benzimidazolyl)phenyl]maleimide (N-(4-(2-Benzimidazolyl)phenyl)maleimide) is a small molecule used in scientific research as a fluorescent probe. These probes bind specifically to target molecules of interest, allowing researchers to visualize and study them within cells or tissues. N-[4-(2-Benzimidazolyl)phenyl]maleimide exhibits selective binding to thiols, a functional group found in many proteins and other biomolecules []. This specific binding makes it a valuable tool for researchers studying protein-protein interactions, protein localization, and other cellular processes involving thiols.
One specific application of N-[4-(2-Benzimidazolyl)phenyl]maleimide is in cysteine labeling. Cysteine is an amino acid containing a thiol group and plays a crucial role in protein structure and function. By covalently attaching to the thiol group of cysteine residues, N-[4-(2-Benzimidazolyl)phenyl]maleimide allows researchers to label specific cysteines within proteins. This labeling technique enables the study of protein conformation, dynamics, and interactions with other molecules [].
N-[4-(2-Benzimidazolyl)phenyl]maleimide is a synthetic compound characterized by its unique structure, which includes a maleimide moiety and a benzimidazole derivative. The molecular formula of N-[4-(2-benzimidazolyl)phenyl]maleimide is C₁₇H₁₁N₃O₂, and it has a molecular weight of approximately 287.29 g/mol. This compound is known for its fluorescent properties, with an excitation maximum at 315 nm and an emission maximum at 360 nm, making it useful in various biochemical applications, particularly as a fluorescent probe .
As mentioned earlier, N-(4-BMPM) acts as a fluorescent probe for thiol detection. In its non-reacted state, N-(4-BMPM) exhibits low fluorescence. However, upon reaction with a thiol group, the molecule undergoes a structural change that enhances its fluorescence properties. This change in fluorescence intensity can be measured using a fluorometer, allowing for the detection and quantification of thiols in a sample [].
The biological activity of N-[4-(2-benzimidazolyl)phenyl]maleimide has been investigated in various studies. It has shown potential as a fluorescent probe for detecting specific biomolecules, particularly in the context of cellular imaging and tracking biological processes. Its ability to modify protein residues through covalent bonding with thiols enhances its utility in studying protein dynamics and interactions within cells . Additionally, its fluorescence characteristics can be exploited to monitor changes in cellular environments.
The synthesis of N-[4-(2-benzimidazolyl)phenyl]maleimide typically involves the reaction between 2-benzimidazole and an appropriate maleic anhydride derivative. The general steps include:
N-[4-(2-Benzimidazolyl)phenyl]maleimide has several applications, including:
Studies have shown that N-[4-(2-benzimidazolyl)phenyl]maleimide interacts specifically with thiol-containing compounds, leading to dynamic fluorescence changes. These interactions are crucial for understanding protein modifications and dynamics within biological systems. Such studies often involve monitoring fluorescence intensity changes to assess the binding affinity and specificity of the compound towards various biomolecules .
Several compounds share structural similarities with N-[4-(2-benzimidazolyl)phenyl]maleimide, particularly those containing maleimide or benzimidazole groups. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(p-Benzoyl)maleimide | Maleimide group | Known for its use in protein labeling |
| 2-Benzimidazole | Benzimidazole core | Primarily used as a building block in pharmaceuticals |
| N-[4-(2-methylbenzimidazolyl)phenyl]maleimide | Methyl substitution on benzimidazole | Enhanced solubility compared to N-[4-(2-benzimidazolyl)phenyl]maleimide |
N-[4-(2-benzimidazolyl)phenyl]maleimide stands out due to its specific fluorescence properties and reactivity profile, making it particularly suitable for applications in cellular biology and biochemistry .
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